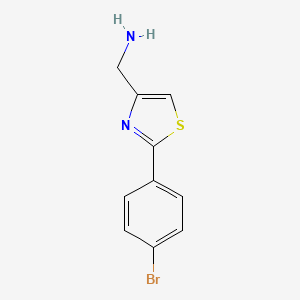

(2-(4-Bromofenil)tiazol-4-il)metanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

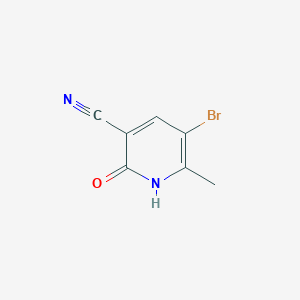

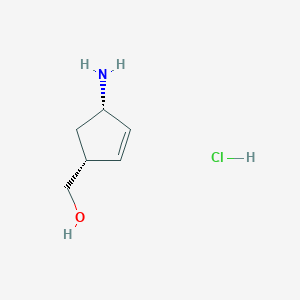

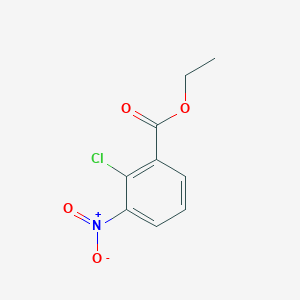

2-(4-Bromophenyl)thiazol-4-yl)methanamine, also known as BPTM, is a heterocyclic compound composed of a brominated phenylthiazole ring and a methylamine side chain. It is a white powder that is insoluble in water but soluble in organic solvents. BPTM is a useful chemical compound with a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Actividad antioxidante

Los derivados de tiazol, que incluyen nuestro compuesto de interés, se ha encontrado que exhiben actividad antioxidante . Los antioxidantes son cruciales para neutralizar los radicales libres dañinos en el cuerpo, lo que podría reducir el riesgo de enfermedades crónicas.

Actividad analgésica

Algunos derivados de tiazol han mostrado actividades analgésicas significativas . Esto sugiere que podrían usarse en el desarrollo de nuevos medicamentos para aliviar el dolor .

Actividad antiinflamatoria

Los compuestos de tiazol también se han asociado con efectos antiinflamatorios . Esto los convierte en candidatos potenciales para el desarrollo de medicamentos para tratar afecciones caracterizadas por la inflamación .

Actividad antimicrobiana

Los derivados de tiazol han demostrado propiedades antimicrobianas, lo que los hace útiles en la lucha contra diversas infecciones bacterianas .

Actividad antifúngica

Ciertos compuestos de tiazol han mostrado una actividad antifúngica significativa contra C. albicans . Esto sugiere un uso potencial en el tratamiento de infecciones fúngicas .

Actividad antiviral

Se ha encontrado que los compuestos de tiazol exhiben propiedades antivirales . Esto abre posibilidades para su uso en el desarrollo de medicamentos antivirales .

Actividad antitumoral y citotóxica

Los derivados de tiazol han mostrado potencial en el campo de la oncología. Han demostrado actividades antitumorales y citotóxicas, lo que sugiere su posible uso en el tratamiento del cáncer .

Actividad neuroprotectora

Los compuestos de tiazol se han asociado con efectos neuroprotectores . Esto sugiere posibles aplicaciones en el tratamiento de trastornos neurodegenerativos .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities .

Mode of Action

Thiazole nucleus, a component of this compound, has been reported to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

A study on similar thiazole derivatives showed promising adme properties .

Result of Action

Thiazole derivatives have been reported to exhibit antimicrobial and antitumor activities .

Análisis Bioquímico

Biochemical Properties

(2-(4-Bromophenyl)thiazol-4-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including (2-(4-Bromophenyl)thiazol-4-yl)methanamine, have been shown to inhibit certain enzymes involved in microbial resistance . This compound’s interactions with biomolecules often involve binding to active sites, leading to enzyme inhibition or activation, which can alter metabolic pathways and cellular processes.

Cellular Effects

The effects of (2-(4-Bromophenyl)thiazol-4-yl)methanamine on cells are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways and gene expression . Additionally, (2-(4-Bromophenyl)thiazol-4-yl)methanamine can affect cellular metabolism by interacting with enzymes involved in metabolic processes, leading to altered metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, (2-(4-Bromophenyl)thiazol-4-yl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. For instance, the compound’s interaction with enzymes involved in DNA replication and repair can lead to altered gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2-(4-Bromophenyl)thiazol-4-yl)methanamine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to (2-(4-Bromophenyl)thiazol-4-yl)methanamine in in vitro and in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.

Dosage Effects in Animal Models

The effects of (2-(4-Bromophenyl)thiazol-4-yl)methanamine in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, toxic or adverse effects can occur . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

(2-(4-Bromophenyl)thiazol-4-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways. For instance, the compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular metabolism and overall cellular function.

Transport and Distribution

The transport and distribution of (2-(4-Bromophenyl)thiazol-4-yl)methanamine within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its efficacy and potential side effects.

Subcellular Localization

The subcellular localization of (2-(4-Bromophenyl)thiazol-4-yl)methanamine is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its activity, depending on the cellular context. Understanding the subcellular distribution of (2-(4-Bromophenyl)thiazol-4-yl)methanamine can provide insights into its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

[2-(4-bromophenyl)-1,3-thiazol-4-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2S/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10/h1-4,6H,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSXOMQHEKZXLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00526452 |

Source

|

| Record name | 1-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89152-87-4 |

Source

|

| Record name | 1-[2-(4-Bromophenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00526452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)